An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine
An In-depth Technical Guide to the Physicochemical Properties and Solubility of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] The specific substitutions of a bromine atom, a hydroxyl group, a methoxy group, and a methyl group on the pyrimidine ring of this compound suggest its potential as a versatile intermediate in medicinal chemistry and drug discovery. Understanding its physical properties and solubility is paramount for its effective use in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from structurally analogous compounds and established principles of physical organic chemistry to offer a well-rounded profile. Furthermore, detailed experimental protocols for the determination of key properties are provided to empower researchers in their own investigations.
Core Physicochemical Properties
The physical properties of a molecule are dictated by its structure. For 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine, the interplay of its various functional groups determines its melting point, boiling point, and density.
| Property | Value | Source |
| CAS Number | 55996-07-1 | [3] |
| Molecular Formula | C6H7BrN2O2 | [3] |
| Molecular Weight | 219.04 g/mol | [3] |
| Appearance | White to off-white powder (predicted) | Inferred from similar compounds[4] |
| Melting Point | Predicted to be in the range of 240-250 °C | Based on similar structures like 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine (244-246 °C)[4] |
| Boiling Point | Predicted to be >300 °C (with decomposition) | Inferred from the high melting point and presence of polar functional groups |
| Density | Predicted to be ~1.7 g/cm³ | Based on the presence of a bromine atom and a dense crystal packing typical of planar heterocyclic compounds |
Expertise & Experience: The Rationale Behind the Predictions
The prediction of the melting point is based on the structurally similar compound, 2-Amino-5-bromo-4-hydroxy-6-methylpyrimidine, which has a reported melting point of 244-246 °C.[4] The presence of a hydroxyl group and the pyrimidine nitrogen atoms allows for strong intermolecular hydrogen bonding, leading to a high melting point. The substitution of the amino group with a methoxy group is not expected to drastically alter the melting point, as the effect on crystal lattice energy would be moderate. The high boiling point is anticipated due to the strong intermolecular forces, and decomposition is likely at such high temperatures, a common characteristic of poly-functionalized heterocyclic compounds. The density is predicted to be relatively high due to the presence of the heavy bromine atom.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. The solubility of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is expected to be pH-dependent due to the presence of the acidic hydroxyl group and the basic pyrimidine ring.
| Solvent | Predicted Solubility | Rationale |
| Water | Poorly soluble at neutral pH | The hydrophobic bromine and methyl groups, along with the largely non-polar pyrimidine ring, are expected to limit aqueous solubility. |
| Aqueous Acid | Moderately soluble | Protonation of the basic nitrogen atoms on the pyrimidine ring will form a more soluble salt.[1][2] |
| Aqueous Base | Soluble | Deprotonation of the acidic hydroxyl group will form a phenolate salt, which is significantly more water-soluble. |
| Methanol | Moderately soluble | Methanol is a polar protic solvent capable of hydrogen bonding with the hydroxyl group and the pyrimidine nitrogens.[5][6] |
| Ethanol | Sparingly to moderately soluble | Similar to methanol, but its slightly lower polarity may result in reduced solubility. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | DMF is another polar aprotic solvent that is effective at solvating polar molecules.[5][7] |
| Chloroform | Sparingly soluble | Chloroform is a relatively non-polar solvent and is not expected to be a good solvent for this polar compound.[5] |
Expertise & Experience: Understanding Solubility Behavior
The solubility of pyrimidine derivatives is a well-studied area. The presence of both hydrogen bond donors (hydroxyl group) and acceptors (hydroxyl oxygen, methoxy oxygen, and pyrimidine nitrogens) allows for interactions with protic solvents. However, the overall lipophilicity, increased by the bromine and methyl substituents, will counteract this. The pH-dependent solubility is a key characteristic. For weakly acidic or basic compounds, adjusting the pH of the aqueous solution can be a simple and effective way to enhance solubility.[8]
Experimental Protocols
Protocol 1: Determination of Melting Point
Principle: The melting point is determined by heating a small sample of the solid compound and observing the temperature range over which it transitions from a solid to a liquid.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a rate of 10-20 °C/min initially.
-
Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/min.
-
Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2) are recorded. The melting point is reported as the range T1-T2.
Protocol 2: Shake-Flask Method for Aqueous Solubility Determination
Principle: This method determines the equilibrium (thermodynamic) solubility of a compound by allowing an excess of the solid to equilibrate with the solvent over a set period.
Methodology:
-
Sample Preparation: Add an excess amount of solid 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine to a series of vials.
-
Solvent Addition: To each vial, add a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for physiological relevance, and acidic and basic buffers to assess pH-dependent solubility).
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After equilibration, centrifuge the vials to pellet the excess solid.
-
Sample Analysis: Carefully remove an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Visualizing Structure-Property Relationships
The following diagram illustrates the key structural features of 5-Bromo-4-hydroxy-2-methoxy-6-methylpyrimidine and their influence on its physicochemical properties.
Sources
- 1. scispace.com [scispace.com]
- 2. scialert.net [scialert.net]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-AMINO-5-BROMO-4-HYDROXY-6-METHYLPYRIMIDINE | 6307-35-3 [chemicalbook.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
